molecular formula C8H14Cl2N2 B2970647 4-Methylaminobenzylamine dihydrochloride CAS No. 25027-72-9

4-Methylaminobenzylamine dihydrochloride

Cat. No.: B2970647
CAS No.: 25027-72-9
M. Wt: 209.11
InChI Key: AOCDSJWSODKVIU-UHFFFAOYSA-N
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Description

4-Methylaminobenzylamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It belongs to the class of aromatic amines and is commonly used as a reagent in organic synthesis. The compound has a white crystalline appearance and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylaminobenzylamine dihydrochloride typically involves the reaction of 4-methylaminobenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

4-Methylaminobenzylamine+2HCl4-Methylaminobenzylamine dihydrochloride\text{4-Methylaminobenzylamine} + 2 \text{HCl} \rightarrow \text{this compound} 4-Methylaminobenzylamine+2HCl→4-Methylaminobenzylamine dihydrochloride

The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

4-Methylaminobenzylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of imines and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Methylaminobenzylamine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various compounds.

    Biology: Used in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylaminobenzylamine dihydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of imines or other products. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylaminobenzylamine dihydrochloride
  • 4-Aminomethylpyridine
  • 4-Methylumbelliferone

Uniqueness

4-Methylaminobenzylamine dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its solubility in water and crystalline nature make it suitable for various applications in research and industry .

Properties

IUPAC Name

4-(aminomethyl)-N-methylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-10-8-4-2-7(6-9)3-5-8;;/h2-5,10H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCDSJWSODKVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25027-72-9
Record name 4-(aminomethyl)-N-methylaniline dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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